5-Methylhex-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93399-99-6 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
5-methylhex-3-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3 |
InChI Key |
CIBOIYZNTDDUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(C)O |
Origin of Product |
United States |
Chemical and Physical Properties of 5 Methylhex 3 En 2 Ol
The fundamental chemical and physical properties of 5-Methylhex-3-en-2-ol are summarized below. These properties are crucial for its handling, purification, and use in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₁₄O |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 93399-99-6 |
| Appearance | Colorless oil rsc.org |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
Synthesis and Preparation
The synthesis of 5-Methylhex-3-en-2-ol can be achieved through the reduction of the corresponding α,β-unsaturated ketone, (E)-5-methylhex-3-en-2-one.
A notable method for this transformation is the Luche reduction, which employs a lanthanide salt, typically cerium(III) chloride, in combination with a hydride source like sodium borohydride (B1222165). This method is highly selective for the 1,2-reduction of enones, favoring the formation of the allylic alcohol over the conjugate addition product.
A greener alternative to the traditional Luche reduction has been developed using calcium triflate (Ca(OTf)₂) as a replacement for the lanthanide salt. rsc.org In a typical procedure, (E)-5-methylhex-3-en-2-one is treated with sodium borohydride in methanol (B129727) in the presence of calcium triflate at low temperatures. This method provides (E)-5-methylhex-3-en-2-ol in good yield. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Methylhex 3 En 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, it is possible to map out the complete structure of 5-methylhex-3-en-2-ol.
Proton NMR spectroscopy of (E)-5-methylhex-3-en-2-ol provides specific signals for each unique proton environment in the molecule. The chemical shift (δ) indicates the electronic environment of the proton, while the splitting pattern (multiplicity) and coupling constants (J) reveal the number and geometric relationship of neighboring protons. rsc.org
The ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals key structural features. The protons of the two methyl groups in the isopropyl moiety are diastereotopic and appear as a doublet. The methyl group adjacent to the hydroxyl-bearing carbon also presents as a doublet. The olefinic protons show characteristic large coupling constants, confirming the (E)- or trans-geometry of the double bond. rsc.org
Table 1: ¹H NMR Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol Data recorded on a 400 MHz spectrometer in CDCl₃. rsc.org
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H1 | 1.25 | Doublet | 6.3 | CH₃-CH(OH) |
| H2 | 4.24 | Quintet | 6.3 | CH(OH) |
| H3 | 5.60 | Doublet of Doublets | 15.5, 6.4 | =CH-CH(OH) |
| H4 | 5.45 | Doublet of Doublets | 15.5, 6.6 | =CH-CH(iPr) |
| H5 | 2.21-2.31 | Multiplet | - | CH(CH₃)₂ |
| H6, H7 | 0.98 | Doublet | 6.7 | CH(CH₃)₂ |
| OH | 1.74 | Broad Singlet | - | OH |
The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton. The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its bonding environment.
For (E)-5-methylhex-3-en-2-ol, the spectrum shows seven distinct signals corresponding to the seven carbon atoms. The signals for the sp²-hybridized olefinic carbons appear in the downfield region (δ 130-140 ppm), while the sp³-hybridized carbons, including the one bearing the hydroxyl group (δ ~69 ppm) and the aliphatic carbons, resonate in the upfield region. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for (E)-5-Methylhex-3-en-2-ol Data recorded on a 100 MHz spectrometer in CDCl₃. rsc.org
| Chemical Shift (δ, ppm) | Assignment (Carbon Position) |
| 22.2 | C6, C7 (CH(CH₃)₂) |
| 23.4 | C1 (CH₃-CH(OH)) |
| 30.5 | C5 (CH(CH₃)₂) |
| 69.0 | C2 (CH(OH)) |
| 131.1 | C4 (=CH-CH(iPr)) |
| 138.1 | C3 (=CH-CH(OH)) |
Note: The original source indicates "22.2 (2C)" which would imply eight carbons. The table reflects the seven expected unique carbon environments. rsc.org
To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional NMR experiments are employed.
Correlation SpectroscopY (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are fundamental 2D NMR experiments for establishing the structural backbone.
COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting H1 with H2, H2 with H3, H3 with H4, and H4 with H5. This allows for the tracing of the entire spin system from one end of the molecule to the other. thieme-connect.de
HSQC: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ 4.24 ppm would show a correlation to the carbon signal at δ 69.0 ppm, confirming the assignment of C2 and H2. thieme-connect.de
Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful techniques for determining stereochemistry and spatial relationships between protons that are close in space but not necessarily bonded to adjacent carbons.
These experiments are crucial for confirming the geometry of the double bond. In the (E)-isomer of this compound, the olefinic protons H3 and H4 are on opposite sides of the double bond but are still close enough to produce a characteristic NOE cross-peak, which helps to solidify the stereochemical assignment. acs.org These techniques can also reveal preferred conformations of the molecule in solution by identifying other through-space proton-proton interactions. acs.org
Two-Dimensional (2D) NMR Techniques
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of its fragmentation patterns. For this compound, the molecular ion [M]⁺ peak would be expected at a mass-to-charge ratio (m/z) of 114, corresponding to its molecular weight (114.19 g/mol ).
The fragmentation of the molecular ion is influenced by the functional groups present. Common fragmentation pathways for this alcohol would include:
Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 96.
Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom. This can result in the loss of a methyl group (•CH₃, 15 Da) to give a fragment at m/z 99, or the loss of the larger alkyl chain.
Allylic Cleavage: Cleavage of the bond at the C5 position, which is allylic to the double bond, leading to the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da) resulting in a fragment at m/z 71.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Formation Pathway |
| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Alpha-cleavage at C1-C2 bond |
| 96 | [M - H₂O]⁺ | Dehydration |
| 71 | [M - C₃H₇]⁺ | Allylic cleavage with loss of isopropyl group |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a nominal mass of 114 g/mol , HRMS can distinguish its exact mass from other potential compounds with the same nominal mass. The molecular formula of this compound is C7H14O. nih.govchemspider.comnih.gov The calculated exact mass for this formula is 114.104465 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition. This level of precision is crucial for differentiating between isomers and other compounds that may have similar but distinct molecular formulas. Some sources may also report the molecular weight as 114.19 g/mol . nih.gov
Table 1: Molecular Formula and Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C7H14O | nih.govchemspider.comnih.gov |
| Molecular Weight ( g/mol ) | 114.19 | nih.gov |
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry not only provides the molecular weight but also offers insights into the molecule's structure through analysis of its fragmentation pattern. When this compound is subjected to ionization, typically through electron ionization (EI), the resulting molecular ion can undergo characteristic fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions serves as a molecular fingerprint.
For the related compound, 5-methylhex-3-en-2-one (B7823223), electron ionization at 70 eV results in a molecular ion peak (M⁺) at an m/z of 112. Key fragments are observed at m/z 97, corresponding to the loss of a methyl group ([M–CH₃]⁺), and at m/z 69, resulting from the loss of an acetyl group ([M-CH₃CO]⁺) via allylic cleavage. Another significant fragment appears at m/z 55. While this data is for the corresponding ketone, similar fragmentation pathways involving the loss of small neutral molecules and cleavage at allylic or other structurally weak positions would be anticipated for this compound. The analysis of these fragments helps to piece together the structural puzzle of the molecule.
Table 2: Illustrative Mass Spectral Fragments for a Related C7 Enone
| m/z | Proposed Fragment Ion | Formation Pathway | Reference |
|---|---|---|---|
| 112 | Molecular ion (M⁺) | - | |
| 97 | [M–CH₃]⁺ | α-cleavage at C2 | |
| 69 | C₅H₉⁺ | Loss of CH₃CO via allylic cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to specific bands in the IR spectrum. For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of a carbon-carbon double bond will give rise to a C=C stretching absorption, typically in the range of 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. For comparison, the related ketone, 5-methylhex-3-en-2-one, displays a strong C=O stretch at 1675 cm⁻¹ and a C=C stretch at 1620 cm⁻¹. The IR spectrum of 5-Methyl-5-hexen-3-yn-2-ol, another related compound, has also been documented. nist.gov
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| O-H (alcohol) | 3200-3600 (broad) |
| C=C (alkene) | 1640-1680 |
| C-H (sp²) | 3000-3100 |
Chiroptical Spectroscopy and Optical Rotation Measurements
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group (C-2), meaning it can exist as a pair of enantiomers, (R)-5-methylhex-3-en-2-ol and (S)-5-methylhex-3-en-2-ol. These enantiomers are non-superimposable mirror images of each other. Chiroptical techniques, such as optical rotation and circular dichroism, are essential for distinguishing between these stereoisomers.
Optical rotation measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal amount in the counter-clockwise direction (levorotatory, (-)). The specific rotation, [α]D, is a characteristic physical property for each enantiomer under specific conditions of temperature, solvent, and concentration. For example, a related chiral alcohol, (S)-2,2-dimethyloctan-3-ol, has a specific rotation of [α]D²¹ = –65.2 (c 0.34, CDCl3). escholarship.org The determination of the absolute configuration (R or S) often requires more advanced techniques or comparison to known standards. The synthesis of specific enantiomers, such as (E,2S)-5-methylhex-3-en-2-ol, has been documented in chemical literature. nih.gov
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are vital for assessing the purity of a sample of this compound and for separating its different isomers. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like this alcohol. By using a suitable capillary column, it is possible to separate the cis (Z) and trans (E) diastereomers of this compound, as well as to separate the racemic mixture of enantiomers if a chiral stationary phase is employed.
The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The peak area in the chromatogram is proportional to the amount of the compound, allowing for the determination of the sample's purity and the relative amounts of different isomers. For instance, in the synthesis of (E)-5-Methylhex-3-en-2-ol, analysis of the reaction mixture revealed the presence of four isomers in an approximate ratio of 95:2:2:1. thieme-connect.de Furthermore, lipase-catalyzed transesterification has been used for the kinetic resolution of racemic secondary allylic alcohols, a technique that can be monitored by chromatography. researchgate.net High-performance liquid chromatography (HPLC) with a chiral column is another powerful method for separating enantiomers, as demonstrated in the analysis of similar chiral molecules. amazonaws.com
Stereochemistry
R/S Enantiomers
The C2 carbon is a chiral center, meaning that this compound can exist as a pair of non-superimposable mirror images, the (R)- and (S)-enantiomers. The synthesis of a single enantiomer, known as asymmetric synthesis, is a major goal in modern organic chemistry. While the reduction of (E)-5-methylhex-3-en-2-one with sodium borohydride (B1222165) typically yields a racemic mixture (an equal mixture of both enantiomers), stereoselective methods can be employed to favor the formation of one enantiomer over the other.
Applications of 5 Methylhex 3 En 2 Ol As a Synthetic Building Block
Intermediate in the Synthesis of Complex Organic Molecules
While the direct application of 5-Methylhex-3-en-2-ol as an intermediate in the total synthesis of complex natural products is not extensively documented, its structural motifs are present in various biologically active molecules. Synthetic routes targeting related structures often involve the creation of similar allylic alcohol moieties. For instance, the synthesis of analogs of the insect pheromone sulcatol, (R)-6-methylhept-5-en-2-ol, employs strategies that could potentially be adapted to utilize this compound or its derivatives. The key reactive sites of this compound, the hydroxyl group and the double bond, allow for a range of transformations, including oxidation, reduction, epoxidation, and various coupling reactions, making it a theoretically valuable precursor for more elaborate molecular architectures.
Chiral Pool Component for Asymmetric Synthesis
The presence of a stereocenter at the C2 position makes this compound a potential chiral building block for asymmetric synthesis. Enantiomerically pure forms of this alcohol can be powerful tools in the construction of stereochemically defined molecules. Although specific examples detailing the use of enantiopure this compound from the chiral pool are scarce in the literature, the asymmetric synthesis of structurally related compounds highlights the importance of such chiral synthons. For example, the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone (B12690846) has been achieved through methods like Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation of a related silyl (B83357) enol ether. These methodologies underscore the potential for preparing enantiomerically enriched this compound, which could then be carried forward in a synthetic sequence to control the stereochemistry of the final product.
Contribution to the Development of Novel Organic Reactions and Methodologies
The reactivity of this compound and its derivatives makes it a suitable substrate for exploring and developing new synthetic methodologies. The allylic alcohol functionality is central to a variety of named reactions and transformations. While specific studies focusing on this compound are limited, research on similar systems provides insight into its potential utility. For instance, the development of catalytic asymmetric (ene–endo)-carbonyl–ene type cyclizations often utilizes substrates with similar structural features. The study of such reactions with this compound could provide valuable data on the scope and limitations of new catalytic systems, potentially leading to novel methods for the synthesis of cyclic compounds with high levels of stereocontrol.
Studies in Enzyme-Substrate Interactions and Metabolic Pathway Elucidation (in vitro/in vivo non-human systems)
Currently, there is a lack of published research detailing the use of this compound in the study of enzyme-substrate interactions or for the elucidation of metabolic pathways in non-human systems. The structural similarity of this compound to naturally occurring molecules, such as pheromones and flavor components, suggests it could be a substrate or inhibitor for certain enzymes. Future in vitro studies with purified enzymes or in vivo studies in model organisms could explore the potential biological activity of this compound and its metabolic fate. Such research could reveal new biochemical pathways or provide tools for probing the active sites of uncharacterized enzymes.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-methylhex-3-en-2-ol, and how can reaction conditions be optimized?
- Methodology :
- Transmetallation : A key intermediate, allyltin trichloride, is generated via transmetallation of tributyl- or triphenylstannanes (e.g., 5-benzyloxy-4-methylpent-2-en-1-yl derivatives) using tin(IV) chloride. This intermediate reacts with aldehydes to yield (Z)-configured alcohols like this compound .
- Oxidation : For structurally similar alcohols (e.g., 5-methyl-3-hexyn-2-ol), Jones reagent (CrO₃ in H₂SO₄) at 0°C in acetone yields ketones, but adjustments (e.g., protecting groups) may be needed to preserve the alcohol functionality .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of tin reagents to minimize byproducts.
Q. How can this compound be characterized using spectroscopic techniques?
- NMR Analysis :
- 1H NMR : Expect peaks for methyl groups (δ ~1.22–1.70 ppm) and olefinic protons (δ ~5.09 ppm, J = 6.5 Hz for allylic coupling). For example, in analogous compounds, CH(CH₃)₂ appears as a doublet (J = 6.5 Hz) .
- 13C NMR : Carbinol carbon (C-OH) resonates at ~75 ppm, while olefinic carbons appear at ~124–132 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
